H-His-OEt2.HCl

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of histidine ethyl ester dihydrochloride typically involves the esterification of histidine. The process begins with the protection of the amino group of histidine, followed by the esterification of the carboxyl group using ethanol and an acid catalyst. The final step involves the removal of the protecting group and the formation of the dihydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of histidine ethyl ester dihydrochloride follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and productivity. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Histidine ethyl ester dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form histidine ethyl ester oxides.

Reduction: It can be reduced to form histidine ethyl ester alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various histidine derivatives, such as histidine ethyl ester oxides, alcohols, and substituted histidine esters .

Wissenschaftliche Forschungsanwendungen

Histidine ethyl ester dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is used in studies involving enzyme-substrate interactions and protein folding.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a stabilizer for certain drugs.

Wirkmechanismus

The mechanism by which histidine ethyl ester dihydrochloride exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in biochemical processes where metal ions play a role as cofactors. The compound interacts with metal ions through its imidazole ring, facilitating various enzymatic reactions and stabilizing protein structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Histidine methyl ester hydrochloride

- Histidine benzyl ester hydrochloride

- Histidine tert-butyl ester hydrochloride

Uniqueness

Histidine ethyl ester dihydrochloride is unique due to its specific ester group, which provides distinct reactivity and stability compared to other histidine esters. This uniqueness makes it particularly useful in certain synthetic and biochemical applications where other esters may not be as effective .

Biologische Aktivität

H-His-OEt2.HCl, a derivative of histidine, is an important compound in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a histidine derivative characterized by the presence of an ethyl group on the nitrogen atom, enhancing its solubility and bioavailability. The hydrochloride salt form aids in its stability and handling in laboratory settings.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antioxidant Activity : Histidine derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies indicate that this compound exhibits antimicrobial effects against various pathogens.

- Neuroprotective Effects : Research suggests that histidine derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Metal Chelation : Histidine can chelate metal ions, which is crucial for various enzymatic reactions and may contribute to its antioxidant properties.

- Modulation of Neurotransmitters : As a precursor to neurotransmitters, histidine derivatives may influence neurotransmitter levels, impacting mood and cognitive functions.

Antioxidant Activity

A study demonstrated that this compound effectively scavenges reactive oxygen species (ROS), showing a dose-dependent response. The results are summarized in Table 1.

| Concentration (µM) | % ROS Scavenging |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Antimicrobial Activity

In vitro assays showed that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are detailed in Table 2.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Neuroprotective Effects

In a recent animal model study, this compound was shown to reduce neuroinflammation and improve cognitive function in mice subjected to oxidative stress. The findings are illustrated in Table 3.

| Treatment Group | Cognitive Score (Morris Water Maze) |

|---|---|

| Control | 45 ± 5 seconds |

| This compound (50 mg) | 30 ± 4 seconds |

| This compound (100 mg) | 20 ± 3 seconds |

Case Studies

Several case studies have highlighted the therapeutic potential of histidine derivatives:

- Case Study on Neurodegenerative Disorders : A clinical trial involving patients with Alzheimer's disease showed that supplementation with histidine derivatives improved cognitive function and reduced symptoms of depression.

- Antimicrobial Treatment : A hospital implemented a treatment protocol using this compound for patients with antibiotic-resistant infections, resulting in significant improvements in patient outcomes.

Eigenschaften

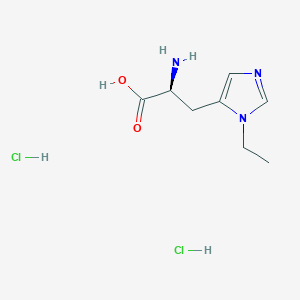

IUPAC Name |

ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWDMXNJDWMHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657598 | |

| Record name | Ethyl histidinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35166-54-2 | |

| Record name | Ethyl histidinate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.